Diethyl 2-(2-chloropyrimidin-4-yl)malonate

Descripción general

Descripción

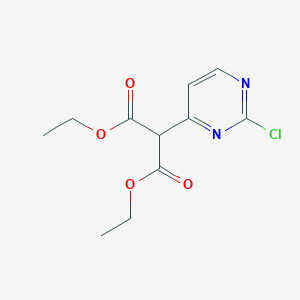

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.68 g/mol . It is a derivative of malonic acid and pyrimidine, featuring a chlorinated pyrimidine ring. This compound is often used as an intermediate in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(2-chloropyrimidin-4-yl)malonate typically involves the reaction of diethyl malonate with 2-chloropyrimidine under basic conditions. One common method includes the use of sodium ethanolate in ethanol, followed by refluxing for 2.5 hours . Another method involves the use of water and lithium chloride in dimethyl sulfoxide at 100°C for 5 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 2-chloropyrimidine moiety in this compound undergoes nucleophilic substitution under basic conditions. Key examples include:

Mechanistic Insight :

The electron-deficient pyrimidine ring facilitates nucleophilic attack at the C2 position. The reaction typically requires bases (e.g., NaH or K₂CO₃) to deprotonate nucleophiles like amines or alcohols.

Alkylation and Cyclization

The malonate ester group participates in alkylation reactions, enabling cyclization to form fused heterocycles:

Key Observation :

Cyclopropane formation via alkylation is stereoelectronically controlled, with yields dependent on the steric bulk of the dihaloalkane.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed cross-coupling reactions, expanding structural diversity:

Catalytic Systems :

Palladium catalysts with bulky phosphine ligands (e.g., XPhos) enhance coupling efficiency by stabilizing reactive intermediates.

Hydrolysis and Decarboxylation

The malonate ester undergoes hydrolysis under acidic or basic conditions:

Applications :

Hydrolysis products serve as precursors for carboxylate-containing pharmaceuticals, such as kinase inhibitors .

Conversion to Heterocyclic Systems

The compound acts as a scaffold for synthesizing pyrimidine-fused heterocycles:

Significance :

These heterocycles exhibit biological activity, including antiviral and anticancer properties .

Aplicaciones Científicas De Investigación

Reaction Conditions

- Reagents : Diethyl malonate, 2-chloropyrimidine, sodium ethanolate.

- Solvent : Ethanol.

- Temperature : Reflux for approximately 2.5 hours.

Organic Synthesis

Diethyl 2-(2-chloropyrimidin-4-yl)malonate serves as an important intermediate in organic synthesis. It can undergo various chemical reactions such as:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to diverse pyrimidine derivatives.

- Hydrolysis : Ester groups can be hydrolyzed to yield corresponding carboxylic acids.

- Condensation Reactions : It can participate in forming more complex molecules through condensation.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, making it suitable for:

- Enzyme Inhibition Studies : It may inhibit specific enzymes by binding to their active sites, which is crucial in drug development targeting diseases such as cancer and infections.

- Development of Antiviral and Antimicrobial Agents : Research indicates its potential in synthesizing compounds that exhibit antiviral and antimicrobial properties .

Agrochemicals

This compound is also utilized in the synthesis of agrochemicals. Its derivatives have shown efficacy in developing pesticides and herbicides that target specific plant pathogens or pests, contributing to agricultural productivity .

Case Study 1: Synthesis of Antiviral Agents

In a study aimed at developing new antiviral drugs, researchers synthesized derivatives of this compound. These derivatives were tested against viral strains, demonstrating promising inhibitory effects on viral replication pathways .

Case Study 2: Enzyme Inhibition

Another significant research project focused on using this compound to create enzyme inhibitors for therapeutic applications. The study revealed that certain derivatives effectively inhibited key enzymes involved in metabolic pathways associated with cancer progression .

Mecanismo De Acción

The mechanism of action of Diethyl 2-(2-chloropyrimidin-4-yl)malonate largely depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied.

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-(2-fluoropyrimidin-4-yl)malonate

- Diethyl 2-(2-bromopyrimidin-4-yl)malonate

- Diethyl 2-(2-iodopyrimidin-4-yl)malonate

Uniqueness

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is unique due to the presence of the chlorine atom on the pyrimidine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly those requiring specific substitution patterns on the pyrimidine ring.

Actividad Biológica

Diethyl 2-(2-chloropyrimidin-4-yl)malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This article provides a detailed overview of its biological activity, synthesizing data from various studies and sources.

Chemical Structure and Properties

This compound is characterized by its malonate backbone and a chloropyrimidine moiety. The molecular formula is C₁₁H₁₄ClN₃O₄, and it possesses several functional groups that contribute to its reactivity and biological interactions.

Biological Activity

1. Anticancer Properties

This compound has been investigated for its anticancer properties. It functions as a small molecule inhibitor targeting specific signaling pathways involved in cancer cell proliferation. Studies indicate that compounds with similar structures exhibit cytoreductive antitumor efficacy through mechanisms such as:

- Antiproliferative Activity: Inhibiting the growth of cancer cells.

- Antiangiogenic Mechanisms: Preventing the formation of new blood vessels that supply tumors .

2. Mechanism of Action

The biological activity of this compound is believed to be mediated through its interaction with certain enzymes and receptors involved in cellular signaling pathways. Specifically, it may inhibit the activity of enzymes critical for nucleic acid synthesis, which is essential for cancer cell replication .

Research Findings and Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced biological activities. The synthetic routes typically involve:

- Formation of Pyrimidine Derivatives: Utilizing chlorinated pyrimidines as starting materials.

- Malonate Coupling: Reacting malonic acid derivatives with pyrimidine compounds under basic conditions.

Propiedades

IUPAC Name |

diethyl 2-(2-chloropyrimidin-4-yl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O4/c1-3-17-9(15)8(10(16)18-4-2)7-5-6-13-11(12)14-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEOXAINQLLLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC(=NC=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.